1-(2-Carboxy-3-fluorophenyl)piperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Carboxy-3-fluorophenyl)piperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring substituted with carboxylic acid and fluorophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Carboxy-3-fluorophenyl)piperidine-4-carboxylic acid typically involves multi-step organic reactionsKey reagents often used in these reactions include fluorobenzene derivatives, piperidine, and carboxylating agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, selective fluorination, and advanced purification methods like crystallization and chromatography are employed to achieve the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Carboxy-3-fluorophenyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions
Major Products: The major products formed from these reactions include various substituted piperidines, alcohols, and ketones, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(2-Carboxy-3-fluorophenyl)piperidine-4-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of biochemical assays and as a probe for studying enzyme interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism by which 1-(2-Carboxy-3-fluorophenyl)piperidine-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. The fluorophenyl group enhances binding affinity to certain enzymes or receptors, while the piperidine ring provides structural stability. These interactions can modulate biochemical pathways, leading to desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Pipecolinic acid: A structurally related compound with similar applications in organic synthesis and medicinal chemistry.
1-Methylpiperidine-4-carboxylic acid: Another piperidine derivative with distinct chemical properties and uses.
Uniqueness: 1-(2-Carboxy-3-fluorophenyl)piperidine-4-carboxylic acid is unique due to the presence of both carboxylic acid and fluorophenyl groups, which confer specific reactivity and binding characteristics. This makes it a valuable compound for targeted chemical and biological applications .
Eigenschaften
Molekularformel |
C13H14FNO4 |
---|---|
Molekulargewicht |
267.25 g/mol |
IUPAC-Name |
1-(2-carboxy-3-fluorophenyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C13H14FNO4/c14-9-2-1-3-10(11(9)13(18)19)15-6-4-8(5-7-15)12(16)17/h1-3,8H,4-7H2,(H,16,17)(H,18,19) |
InChI-Schlüssel |
BMADRPNVFZQSEJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1C(=O)O)C2=C(C(=CC=C2)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.